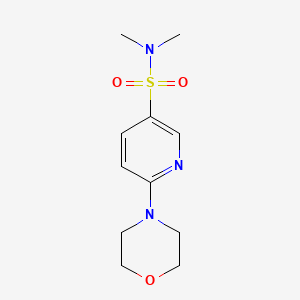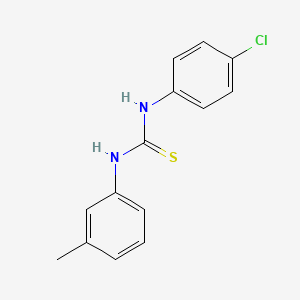![molecular formula C11H12F3NO2 B5823514 N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
N-[2-(trifluoromethoxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(trifluoromethoxy)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 251.25 g/mol. In
Wirkmechanismus
N-[2-(trifluoromethoxy)phenyl]butanamide exerts its pharmacological effects by inhibiting the activity of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the sensation of pain and inflammation, and its inhibition by N-[2-(trifluoromethoxy)phenyl]butanamide leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits TRPV1 by binding to a specific site on the channel, which prevents its activation by stimuli.
Biochemical and Physiological Effects
N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(trifluoromethoxy)phenyl]butanamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammation. In vivo studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide reduces pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. N-[2-(trifluoromethoxy)phenyl]butanamide is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, N-[2-(trifluoromethoxy)phenyl]butanamide has some limitations for use in lab experiments. It has a short half-life in vivo, which limits its use in animal studies. N-[2-(trifluoromethoxy)phenyl]butanamide also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
N-[2-(trifluoromethoxy)phenyl]butanamide has several potential future directions for research. One potential direction is the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the use of N-[2-(trifluoromethoxy)phenyl]butanamide in combination with other drugs to enhance its therapeutic effects. N-[2-(trifluoromethoxy)phenyl]butanamide may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Further research is needed to explore these potential applications of N-[2-(trifluoromethoxy)phenyl]butanamide.
Conclusion
In conclusion, N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound that has potential applications in various fields, including the study of pain and inflammation and cancer. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the activity of the TRPV1 ion channel, which leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments, but also has some limitations. Future research directions for N-[2-(trifluoromethoxy)phenyl]butanamide include the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs and the exploration of its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide involves the reaction of 2-(trifluoromethoxy)aniline with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by recrystallization to obtain pure N-[2-(trifluoromethoxy)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(trifluoromethoxy)phenyl]butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[2-(trifluoromethoxy)phenyl]butanamide is in the study of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVYJQGUSLWBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)


![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)

![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)